异丙基-噻吩-3-基甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

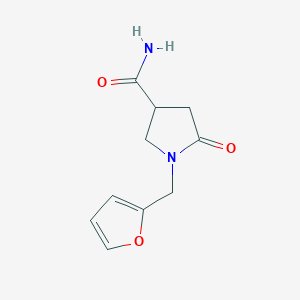

Isopropyl-thiophen-3-ylmethyl-amine is a compound that is involved in various chemical reactions and has been studied in the context of synthesizing unnatural amino acids and recyclization reactions. The compound is related to isopropylamine, which is known for its role as an amino donor in the synthesis of unnatural amino acids through ω-transaminase-catalyzed reactions . Additionally, isopropylamine derivatives have been investigated in reactions with thiourea, leading to complex heterocyclic structures .

Synthesis Analysis

The asymmetric synthesis of unnatural amino acids can be achieved using isopropylamine as an amino donor in ω-transaminase-catalyzed reactions. This process involves the transfer of an amino group from isopropylamine to α-keto acids, resulting in the formation of chiral amino acids that do not naturally occur in nature . The use of isopropylamine is advantageous due to its low cost and the high volatility of the ketone byproduct, which simplifies the purification process.

Molecular Structure Analysis

The molecular structure of the compounds derived from isopropylamine has been elucidated using X-ray diffraction data. For instance, the reaction of isopropyl 2-(1-aryl-4,5-dioxo-2phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates with thiourea leads to the formation of complex molecules with a spirocyclic thiazole-furan structure . The structural analysis confirms the presence of multiple rings and functional groups, indicative of the compound's potential for further chemical transformations.

Chemical Reactions Analysis

Isopropylamine derivatives undergo interesting recyclization reactions when reacted with thiourea. The reaction proceeds through several steps, including nucleophilic addition, ring cleavage, and intramolecular nucleophilic addition, resulting in the formation of spirocyclic compounds. The final products of these reactions are 2-amino-6-aryl-9-[phenyl(arylamino)methylidene]-1-thia-3,6-diazaspiro[4.4]non-2-ene-4,7,8-triones, which are formed by the elimination of isopropyl alcohol and subsequent amination with aromatic amine .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of isopropyl-thiophen-3-ylmethyl-amine are not detailed in the provided papers, the properties of related compounds, such as volatility and reactivity, can be inferred. Isopropylamine's high volatility is beneficial for its use as an amino donor in synthetic applications . The reactivity of isopropylamine derivatives in recyclization reactions with thiourea suggests that these compounds are likely to have significant nucleophilic character and the ability to form stable heterocyclic structures .

科学研究应用

光谱电化学和生物传感器应用

与异丙基-噻吩-3-基甲胺具有结构特征的异构噻吩基吡咯衍生物已被研究其光谱电化学性质和在生物传感器应用中的潜力。这些衍生物的电化学聚合产生具有独特电致变色特性的聚合物薄膜,显示出在生物传感应用中的前景,特别是在用作葡萄糖氧化酶等酶的固定化基质时 (Ayranci et al., 2015)。

表面化学和 SAM

异丙胺衍生物与金基底上的自组装单层 (SAM) 的相互作用已被研究用于开发表面化学应用。这些相互作用,特别是与过渡金属配位配合物的相互作用,强调了此类化合物在形成致密堆积的 SAM 中的用途,这对于各种纳米技术和材料科学应用至关重要 (Dube et al., 2005)。

有机合成中的催化应用

与异丙基-噻吩-3-基甲胺相关的化合物已被用作由羧酸和胺合成酰胺的催化剂,展示了它们在肽合成中的潜力。该方法在室温下有效,表明这些化合物在促进键形成时具有多功能性,且对环境影响最小 (El Dine et al., 2015)。

聚合光引发剂

结构类似的星形三(4-(噻吩-2-基)苯基)胺衍生物已被开发为自由基和阳离子聚合的光引发剂。它们在近紫外光和可见光下引发聚合的能力展示了它们在创建具有特定性质的高级材料和涂层方面的潜力 (Zhang et al., 2015)。

生物活性化合物开发

对异丙基-噻吩-3-基甲胺衍生物的研究包括合成具有潜在生物活性的化合物。例如,三唑衍生物已被合成并评估其物理化学性质和生物活性,强调了这些化合物在新药开发中的重要性 (Safonov, 2018)。

缓蚀

异丙基-噻吩-3-基甲胺衍生物也因其缓蚀性能而受到探索。这些化合物在保护金属免受腐蚀方面表现出显着的效率,突出了它们在材料科学和工程应用中的潜力 (Daoud et al., 2014)。

属性

IUPAC Name |

N-(thiophen-3-ylmethyl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-7(2)9-5-8-3-4-10-6-8/h3-4,6-7,9H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIBABRRFOROSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CSC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl-thiophen-3-ylmethyl-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1340923.png)

![5-Formyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzo[b]thiophene](/img/structure/B1340965.png)

![5-(furan-2-yl)-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1340971.png)